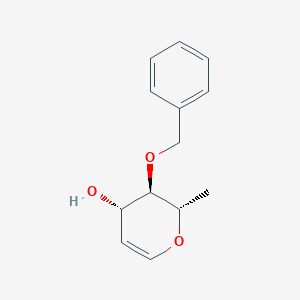

4-O-Benzyl-L-rhamnal

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S)-2-methyl-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIBWTYMFFSTBY-DRZSPHRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C=CO1)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C=CO1)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370469 | |

| Record name | 4-O-Benzyl-L-rhamnal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117249-16-8 | |

| Record name | 4-O-Benzyl-L-rhamnal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 O Benzyl L Rhamnal and Its Derivatives

Preparative Routes to L-Rhamnal Precursors

The initial step in synthesizing 4-O-benzyl-L-rhamnal is the formation of the L-rhamnal structure from L-rhamnose. L-rhamnal and its dihydroxy precursor, 3,4-dihydroxy-L-rhamnal, are key starting materials for subsequent functionalization. rsc.orgnih.gov A common and commercially available starting point is 3,4-di-O-acetyl-L-rhamnal, which can be efficiently converted to the necessary diol precursor through deacetylation. nih.govmdpi.com This is often accomplished via Zemplén de-O-acetylation, which utilizes a catalytic amount of sodium methoxide (B1231860) in methanol. nih.gov

Traditional methods for the glycosylation of L-rhamnose to form L-rhamnosides, which are precursors to L-rhamnal, typically involve heating the sugar with an alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). mdpi.compreprints.org These reactions are often performed with or without a solvent, where the alcohol can also serve as the solvent medium. preprints.org

However, conventional heating methods are frequently associated with significant drawbacks. The process often requires prolonged reaction times, sometimes as long as 48 hours, and elevated temperatures. mdpi.compreprints.org These harsh conditions can lead to the degradation of the sugar, resulting in low yields of the desired product. preprints.org For instance, the glycosylation of L-rhamnose with hex-5-enol under conventional heating at 80°C for 48 hours resulted in a modest yield of 19%. mdpi.compreprints.org

To overcome the limitations of conventional methods, microwave-assisted synthesis has emerged as a highly efficient alternative for L-rhamnose glycosylation. mdpi.compreprints.orgresearchgate.net Microwave irradiation provides rapid and homogeneous heating, which dramatically reduces reaction times and often improves yields. mdpi.comrsc.org

In a comparative study, the microwave-assisted glycosylation of L-rhamnose with hex-5-enol was completed in just 2 hours at 60°C, achieving a yield of nearly 64%, a significant improvement over the 19% yield obtained after 48 hours with conventional heating. mdpi.compreprints.org The optimized conditions for this microwave-assisted reaction involved using an excess of the alcohol, a power of 60 W, and a PTSA catalyst. mdpi.compreprints.org Notably, no degradation of the rhamnose was observed under these milder, more controlled conditions. mdpi.compreprints.org The efficiency of microwave-assisted glycosylation can be influenced by the chain length of the alcohol, with yields sometimes being inversely proportional to the alkyl chain length. mdpi.com

| Method | Temperature | Time | Yield |

|---|---|---|---|

| Conventional Heating | 80°C | 48 hours | 19% |

| Microwave-Assisted | 60°C | 2 hours | 64% |

Conventional Glycosidation Techniques for L-Rhamnose Conversion

Regioselective Benzylation Strategies for C4-O-Substitution

Achieving the targeted 4-O-benzylation of L-rhamnal requires a strategy that can differentiate between the hydroxyl groups at the C3 and C4 positions. This is typically accomplished through a protection-deprotection sequence where the more reactive or sterically accessible hydroxyl group is temporarily masked. nih.gov

The cornerstone of synthesizing this compound is the regioselective protection of the 3-hydroxyl group, which then allows for the selective benzylation of the remaining 4-hydroxyl group. nih.gov

To isolate the C4 hydroxyl group for benzylation, a bulky protecting group is selectively introduced at the C3 position of the 3,4-dihydroxy-L-rhamnal precursor. The triisopropylsilyl (TIPS) group is highly effective for this purpose due to its steric bulk, which favors reaction at the less hindered 3-OH position. sonaricollege.in The reaction is typically carried out by treating the diol with triisopropylsilyl chloride (TIPSCl) in the presence of imidazole (B134444) or with triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf) and pyridine. sonaricollege.in

The steric hindrance provided by the TIPS group at C3 effectively shields it, leaving the C4-OH group accessible for subsequent reactions. Other bulky silyl (B83357) groups, such as tert-butyldimethylsilyl (TBDMS), can also be used for this regioselective 3-O-silylation. nih.gov

With the C3 hydroxyl group successfully masked by the TIPS protecting group, the free hydroxyl group at the C4 position can be selectively benzylated. nih.gov This etherification is commonly achieved by treating the 3-O-TIPS-L-rhamnal intermediate with benzyl (B1604629) bromide (BnBr) in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.gov

Following the successful benzylation of the C4 position, the final step is the removal of the silyl protecting group from the C3 position. This deprotection is typically accomplished under mild conditions using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like THF. nih.gov This sequence yields the target molecule, this compound. rsc.org

Protection-Deprotection Methodologies

Subsequent Deprotection of Silyl Groups (e.g., Hydrogenation-Based)

Following the successful benzylation of a silyl-protected L-rhamnal intermediate, the removal of the silyl group is a necessary step to yield this compound. One effective method for this deprotection is hydrogenation. This process typically involves the use of hydrogen gas (H₂) in the presence of a palladium on charcoal (Pd/C) catalyst.

Hydrogenation is particularly advantageous because it can selectively cleave the silyl ether bond without affecting the benzyl ether. However, careful control over the reaction conditions, such as the duration and the amount of catalyst used, is crucial to prevent the unintended removal of the benzyl group through over-hydrogenation.

Direct Benzylation Approaches (e.g., Base-Mediated Alkylation)

Direct benzylation of L-rhamnal offers a more streamlined approach to synthesizing this compound and its derivatives by avoiding the multiple steps of protection and deprotection. A common method involves base-mediated alkylation in anhydrous conditions. In this one-pot approach, a strong base such as sodium hydride (NaH) is used to deprotonate the hydroxyl groups of L-rhamnal in a solvent like tetrahydrofuran (THF). Subsequently, benzyl bromide (BnBr) is added to the reaction mixture.

While this method can lead to the formation of 3,4-di-O-benzyl-L-rhamnal, particularly with prolonged reaction times, the stoichiometry of the benzylating agent and the reaction duration can be adjusted to favor the mono-benzylated product at the 4-position. For instance, using a controlled amount of benzyl bromide and a shorter reaction time can increase the yield of this compound.

Comparative Analysis of Regioselectivity in Benzylation Processes

The regioselectivity of benzylation in L-rhamnal is a significant consideration in its synthetic transformations. The two primary approaches, indirect (via silyl protection) and direct benzylation, offer different levels of control over which hydroxyl group is benzylated.

In the indirect approach , the 3-hydroxyl group is first protected with a bulky silyl group, such as a triisopropylsilyl (TIPS) group. This steric hindrance at the 3-position directs the subsequent benzylation to the 4-position. This method provides high regioselectivity for the 4-O-benzyl product.

Conversely, direct benzylation methods, while more direct, often present challenges in controlling regioselectivity. The relative reactivity of the hydroxyl groups can lead to a mixture of products. However, several strategies can be employed to enhance the selectivity for the 4-position. These include:

Stoichiometric control of the benzylating agent.

Using bulkier bases or conducting the reaction at low temperatures (e.g., -78°C) to suppress the reactivity of the 3-hydroxyl group.

Employing microwave-assisted synthesis to shorten reaction times and minimize the formation of byproducts.

A comparative analysis of these methods is presented in the table below:

| Method | Key Features | Advantages | Disadvantages |

| Indirect Benzylation (via Silyl Protection) | Protection of the 3-OH with a bulky silyl group followed by benzylation and deprotection. | High regioselectivity for the 4-O-benzyl product. | Multi-step process involving protection and deprotection. |

| Direct Benzylation (Base-Mediated) | One-pot reaction using a base and benzyl bromide. | Fewer synthetic steps. | Can result in a mixture of 3-O-benzyl, 4-O-benzyl, and 3,4-di-O-benzyl products, requiring careful optimization of reaction conditions. |

Synthesis of Advanced this compound Derivatives for Complex Transformations

Building upon the core structure of this compound, more complex derivatives can be synthesized to serve as versatile intermediates in the construction of intricate carbohydrate structures.

Preparation of 3-O-Benzoyl-4-O-benzyl-L-rhamnal

The synthesis of 3-O-benzoyl-4-O-benzyl-L-rhamnal involves the selective benzoylation of L-rhamnal, followed by benzylation. L-rhamnal can be selectively benzoylated under controlled conditions to yield 3-O-benzoyl-L-rhamnal. cdnsciencepub.com Subsequent benzylation of this intermediate then provides the target compound, 3-O-benzoyl-4-O-benzyl-L-rhamnal. cdnsciencepub.com This selectively protected rhamnal derivative is a valuable building block for the synthesis of oligosaccharides. cdnsciencepub.com

Synthesis of 3,4-Di-O-benzyl-L-rhamnal

3,4-Di-O-benzyl-L-rhamnal is a key intermediate for the synthesis of complex carbohydrates. biosynth.com It can be prepared through the direct benzylation of L-rhamnal. This is typically achieved by treating L-rhamnal with a base, such as sodium hydride, and an excess of benzyl bromide in a suitable solvent like THF. The reaction is often carried out at 0°C and then allowed to warm to room temperature over several hours to ensure complete benzylation of both the 3- and 4-hydroxyl groups.

Access to 3-O-Alkenylated this compound Substrates

The synthesis of 3-O-alkenylated this compound derivatives introduces a reactive alkenyl group, which can participate in various subsequent chemical transformations. Starting from this compound, the free 3-hydroxyl group can be subjected to allylation to produce 3-O-allyl-4-O-benzyl-L-rhamnal. rsc.org Similarly, other alkenyl groups, such as geranyl and cinnamyl, can be introduced at the 3-position. rsc.org These 3-O-alkenylated L-rhamnal substrates can then undergo further reactions, like iodo-alkoxylation, to generate more complex derivatives. rsc.org

Mechanistic Insights and Stereocontrol in 4 O Benzyl L Rhamnal Reactivity

Epimerization Dynamics of the Allylic Alcohol Moiety

The stereochemistry of the allylic alcohol at the C3 position of glycal structures, including 4-O-benzyl-L-rhamnal, is a critical determinant in their subsequent reactions, particularly glycosylations. Control over this stereocenter can be achieved through epimerization, a process that interconverts diastereomers. Ruthenium-based catalysts have proven to be exceptionally effective in facilitating this transformation, enabling dynamic kinetic asymmetric transformations that provide access to stereochemically pure compounds.

The epimerization of the allylic alcohol moiety in glycals can be efficiently achieved using a cyclopentadienylruthenium catalyst. lookchem.comnih.gov This process is a type of redox epimerization. lookchem.com The catalytic cycle is initiated by a base, such as potassium tert-butoxide (tBuOK), which activates the ruthenium complex. lookchem.com The activated catalyst then facilitates the oxidation of the secondary allylic alcohol on the glycal to form a transient ruthenium alkoxide, which then undergoes dehydrogenation to yield a corresponding unsaturated ketone intermediate. Subsequent re-hydrogenation of this ketone intermediate can occur from either face, leading to the formation of both the original alcohol and its epimer. This reversible oxidation-reduction sequence allows for the equilibration between the two epimeric forms of the allylic alcohol. lookchem.com The efficiency of these ruthenium-based racemization catalysts, particularly the cyclopentadienylruthenium complex, has been well-documented for various secondary alcohols, including those on carbohydrate scaffolds. lookchem.commdpi.com

Kinetic and thermodynamic studies provide insight into the rate and position of the equilibrium for the epimerization of glycals. The substitution pattern on the glycal significantly influences the reaction rate. For instance, the epimerization of 4,6-O-benzylidene-D-glucal in the presence of a cyclopentadienylruthenium catalyst is rapid, reaching equilibrium with its D-allal epimer within five minutes at room temperature. lookchem.comnih.gov The exchange rates for this transformation were determined using 1D 1H EXSY NMR experiments to be 0.075 s⁻¹ for glucal formation and 0.055 s⁻¹ for allal formation. lookchem.comnih.gov

In contrast, the epimerization of this compound is considerably slower. lookchem.comnih.gov Under the same conditions, it requires four days to achieve equilibration between the epimers at room temperature. lookchem.comnih.gov This slower rate suggests a higher activation energy for the epimerization of the rhamnal derivative compared to the benzylidene-protected glucal. lookchem.com Thermodynamic equilibria for non-anomeric epimers of other protected carbohydrates have also been investigated, often requiring elevated temperatures (e.g., 120 °C) to establish the equilibrium between the different stereoisomers.

Table 1: Comparative Epimerization Rates of Glycals

| Glycal Derivative | Catalyst System | Conditions | Time to Equilibrium |

|---|---|---|---|

| 4,6-O-Benzylidene-D-glucal | Cyclopentadienylruthenium / tBuOK | Toluene (B28343), Room Temp. | ~5 minutes lookchem.comnih.gov |

| This compound | Cyclopentadienylruthenium / tBuOK | Toluene, Room Temp. | 4 days lookchem.comnih.gov |

Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful strategy that combines the rapid in-situ racemization or epimerization of a substrate with a highly selective kinetic resolution process. lookchem.com In the context of glycals like this compound, this is achieved by coupling the ruthenium-catalyzed epimerization of the allylic alcohol with a stereoselective enzyme-catalyzed acylation. lookchem.comnih.gov

The process works as follows: the ruthenium catalyst continuously interconverts the two alcohol epimers, maintaining an equilibrium. lookchem.com An acylating enzyme, which exhibits high stereoselectivity, is introduced into the reaction mixture. lookchem.com For example, Candida antarctica lipase (B570770) B (CALB) is known to be highly selective for the (R)-configured alcohol. lookchem.com This enzyme selectively acylates only one of the rapidly equilibrating epimers. lookchem.com The acylated product is no longer part of the epimerization equilibrium, effectively trapping one stereoisomer. According to Le Châtelier's principle, the equilibrium continuously shifts to replenish the consumed epimer, driving the transformation towards a single, stereochemically pure acylated product. lookchem.com This method allows for the theoretical conversion of 100% of the starting material into a single stereoisomer, with reported yields ranging from 71% to 83% for the desired epimer. lookchem.comnih.gov The net result of this chemoenzymatic process is a clean inversion of a stereogenic center on the glycal. lookchem.comnih.gov

Kinetic and Thermodynamic Studies of Epimerization Equilibria

Stereoselective Glycosylation Reactions Employing L-Rhamnal and its 4-O-Benzyl Derivatives

The synthesis of oligosaccharides and glycoconjugates relies heavily on stereoselective glycosylation reactions. L-rhamnal and its derivatives, such as this compound, are valuable precursors for the synthesis of L-rhamnopyranosides, which are components of many biologically active natural products. researchgate.net Ruthenium catalysis offers a highly efficient and stereocontrolled route for these transformations.

A highly efficient, one-pot protocol for the synthesis of α-L-rhamnopyranosides from L-rhamnal utilizes the dual catalytic nature of ruthenium reagents. researchgate.net This stereocontrolled process involves two key steps: a direct glycosylation followed by a dihydroxylation. researchgate.net

The first step is a Ruthenium(III) chloride (RuCl₃) catalyzed Ferrier glycosylation of L-rhamnal. researchgate.net This reaction proceeds with a wide range of alcohol acceptors, including other sugars, amino acids, and natural products, to form 2,3-unsaturated rhamnosides. researchgate.net A key feature of this step is its high α-anomeric selectivity, which is crucial for the synthesis of biologically relevant α-L-rhamnopyranosides. researchgate.net

Table 2: One-Pot Ruthenium-Catalyzed Glycosylation-Dihydroxylation of L-Rhamnal

| Step | Reaction | Catalyst/Reagents | Key Outcome |

|---|---|---|---|

| 1 | Ferrier Glycosylation | RuCl₃ | Exclusive α-anomeric selectivity researchgate.net |

| 2 | Dihydroxylation | NaIO₄, CeCl₃·7H₂O (cat.) | syn-Diastereoselective formation of 2,3-cis-diol researchgate.net |

O-Glycosylation Pathways and Anomeric Selectivity Control

Influence of Protecting Group Profiles on Glycosylation Stereoselectivity

The nature of the protecting groups on a glycal donor profoundly influences the stereoselectivity of glycosylation reactions. researchgate.net This is particularly true for 2-deoxy sugars like L-rhamnal derivatives, which lack a C2-participating group that would otherwise direct the stereochemical outcome. sonaricollege.in The strategic choice of protecting groups can enforce specific conformations upon the key oxocarbenium ion intermediate, thereby creating a facial bias for the incoming nucleophile. scispace.comnih.gov

One effective strategy involves the installation of sterically demanding silyl (B83357) protecting groups, which can restrict conformational flexibility and improve anomeric selectivity. sonaricollege.in For instance, studies on 2-deoxyrhamnosylation have shown that while donors with tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) groups exhibit minimal facial selectivity in C-glycosylation, the use of a conformationally locked tetraisopropyldisiloxane (TIPDS) protecting group results in complete α-selectivity. sonaricollege.in The TBDPS group, however, has been identified as a superior choice for promoting α-stereoselective O-glycosylation reactions with a variety of alcohol acceptors. sonaricollege.in

A highly successful approach for achieving high α-selectivity in the glycosylation of L-rhamnal involves the use of a trans-fused cyclic 3,4-O-disiloxane protecting group. scispace.comnih.govrsc.org This rigid protecting group profile locks the intermediate oxocarbenium ion into a conformation that favors axial attack by the nucleophile, leading predominantly to the α-anomer. rsc.org When an L-rhamnal donor (lacking a C6 substituent) protected with this cyclic siloxane was reacted with various alcohol acceptors, it consistently produced the desired products in excellent yields and with a high preference for the α-glycoside. scispace.comnih.gov In a direct comparison, the glycosylation of an L-rhamnal donor lacking this cyclic constraint resulted in a significantly lower α/β ratio, underscoring the powerful directing effect of the conformationally rigid protecting group. scispace.comnih.gov

| Protecting Group Strategy on L-Rhamnal | Key Feature | Predominant Stereochemical Outcome | Reference |

|---|---|---|---|

| tert-Butyldiphenylsilyl (TBDPS) | Bulky silyl ether | α-selective for O-glycosylation | sonaricollege.in |

| Tetraisopropyldisiloxane (TIPDS) | Conformationally locking cyclic silyl group | Complete α-selectivity for C-glycosylation | sonaricollege.in |

| trans-Fused Cyclic 3,4-O-disiloxane | Locks oxocarbenium ion conformation | High α-selectivity for O-glycosylation | scispace.comnih.govrsc.org |

Catalyst-Controlled Glycosylation Strategies (e.g., TsOH·H₂O, Thiourea (B124793) Catalysts)

A practical and efficient method for the direct synthesis of α-linked 2-deoxyglycosides from L-rhamnal utilizes catalytic amounts (e.g., 1 mol%) of the commercially available Brønsted acid p-toluenesulfonic acid monohydrate (TsOH·H₂O). scispace.comnih.govrsc.org This approach is particularly effective when paired with a trans-fused cyclic 3,4-O-disiloxane protecting group on the rhamnal donor. scispace.comnih.govrsc.org The catalyst activates the glycal, leading to the formation of a conformationally locked oxocarbenium ion intermediate. rsc.orgresearchgate.net This conformational constraint is the primary factor controlling the anomeric selectivity, favoring an axial approach of the nucleophile to deliver the α-glycoside with high stereocontrol and in excellent yields (typically 81–95%). scispace.comnih.gov The method is robust and tolerates a wide range of alcohol acceptors and common protecting groups. scispace.comnih.gov

Thiourea derivatives have emerged as powerful organocatalysts capable of promoting highly stereoselective glycosylation reactions. researchgate.net Macrocyclic bis-thiourea derivatives, in particular, have been shown to catalyze stereospecific invertive substitution pathways on glycosyl chlorides, providing a unified approach to constructing β-glycosidic linkages. nih.govharvard.edu Mechanistic studies suggest that these catalysts operate through a cooperative mechanism where the electrophile (glycosyl donor) and the nucleophile (acceptor) are simultaneously activated. nih.govharvard.edu This process selectively promotes a stereospecific S\textsubscript{N}2 pathway, reminiscent of the mechanisms employed by glycosyltransferase enzymes. nih.govharvard.edu

Further investigations into the mechanism of thiourea-catalyzed glycosylations with glycals suggest a Brønsted acid mode of action rather than the initially proposed double hydrogen-bond activation of the alcohol nucleophile. scispace.comnih.gov In this model, the thiourea acts as a Brønsted acid to protonate the glycal, while its conjugate base activates the alcohol acceptor. nih.gov This catalytic cycle facilitates the formation of 2-deoxyglycosides with high α-selectivity. scispace.com

Theoretical Models of Glycosyl Oxocarbenium Ion Intermediates and Dissociative Mechanisms (S\textsubscript{N}1/S\textsubscript{N}2 Continuum)

The stereochemical outcome of a glycosylation reaction is intrinsically linked to the nature and reactivity of the transient intermediates formed upon activation of the glycosyl donor. Glycosylation reactions can be described as operating along a mechanistic continuum, ranging from a pure unimolecular S\textsubscript{N}1 pathway, which proceeds through a fully dissociated "naked" oxocarbenium ion, to a bimolecular S\textsubscript{N}2-type mechanism involving direct displacement of the leaving group by the nucleophile. acs.orgnsf.gov

In reality, many glycosylation reactions, especially with highly reactive deoxy sugar donors, fall somewhere between these two extremes, proceeding through dissociative mechanisms that involve various ion-pair intermediates. acs.orgnsf.gov These can include contact ion pairs (CIP), solvent-separated ion pairs (SSIP), and solvent-equilibrated ion pairs (SEIP). acs.org The precise nature of the intermediate and its reactivity are influenced by the donor's protecting group pattern, the leaving group, the nucleophilicity of the acceptor, the solvent, and the activator. researchgate.net

Theoretical models, often employing Density Functional Theory (DFT) calculations, are invaluable for rationalizing the stereochemical outcomes. scispace.comnih.gov For example, DFT calculations have been used to rationalize the high α-selectivity observed in the TsOH·H₂O-catalyzed glycosylation of L-rhamnal donors bearing a trans-fused cyclic disiloxane (B77578) protecting group. scispace.comnih.gov These calculations show that the conformationally locked oxocarbenium ion intermediate is significantly more susceptible to attack from the α-face. scispace.com Such computational studies, combined with experimental evidence, provide a deeper understanding of the subtle conformational and electronic effects that govern the S\textsubscript{N}1/S\textsubscript{N}2 mechanistic continuum and ultimately control stereoselectivity. acs.org

C-Glycosylation Methodologies

Directed Nickel-Catalyzed Pseudo-Anomeric C-H Alkynylation of L-Rhamnal

Nickel catalysis provides a powerful platform for the synthesis of C-glycosides, which are stable mimics of their O-glycoside counterparts. Nickel-catalyzed methods have been developed for the stereoselective synthesis of 2-deoxy-α-C-glycosides directly from readily available glycals. rhhz.net These transformations exhibit broad substrate scope and excellent α-stereoselectivity under mild conditions. rhhz.net

One innovative approach involves the nickel-catalyzed regio- and stereoselective carboboration of glycals. nih.gov This reaction creates C-glycosides containing a versatile boronate group at the C2 position, opening avenues for further diversification. nih.gov The reaction proceeds with exclusive cis-1,2-stereoselectivity. nih.gov Another strategy is the nickel-catalyzed reductive cross-coupling of glycals with alkyl halides, which also proceeds with high α-selectivity. figshare.com Mechanistic studies suggest that the endocyclic oxygen and the C3-protecting group of the glycal play crucial roles in forging the new glycosidic bond stereoselectively. figshare.com While not explicitly termed "pseudo-anomeric C-H alkynylation" in all reports, these nickel-catalyzed methods represent a robust strategy for forming C-C bonds at the anomeric position of L-rhamnal and related glycals with high stereocontrol.

Palladium-Catalyzed Ferrier-Type O-Glycosylation (with L-rhamnal)

The Ferrier rearrangement is a classic transformation of glycals to 2,3-unsaturated glycosides. wikipedia.org While traditionally promoted by Lewis acids, transition metal-catalyzed versions offer alternative and often complementary reactivity and selectivity. nih.gov Palladium(II) catalysts, such as Pd(MeCN)₂Cl₂, have been shown to enable the α-stereoselective catalytic synthesis of 2,3-unsaturated O-glycosides from O(3)-acylated glycals, including L-rhamnal derivatives. acs.org

A study involving peracetylated L-rhamnal as the donor and a model glycoside acceptor demonstrated that the palladium-catalyzed Ferrier-type reaction proceeds in good yield and with high α-selectivity. acs.org Mechanistic investigations suggest that this palladium-catalyzed process does not proceed via the traditional (η³-allyl)palladium intermediate. acs.org Instead, NMR studies indicate that the reaction likely proceeds via an alkoxy-palladium intermediate, formed by the interaction of the catalyst with the alcohol nucleophile. This interaction increases the acidity of the proton and the nucleophilicity of the oxygen in the alcohol, facilitating the glycosylation event. acs.orgd-nb.info The choice of ligand and palladium source can be crucial in governing the stereocontrol of these programmable glycosylations. nih.gov

| Catalyst System | Reaction Type | Key Mechanistic Feature | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| TsOH·H₂O (with cyclic disiloxane) | O-Glycosylation | Brønsted acid catalysis; conformational locking of oxocarbenium ion | High α-selectivity | scispace.comnih.govrsc.org |

| Thiourea Derivatives | O-Glycosylation | Cooperative SN2 or Brønsted acid/base catalysis | β-selective (bis-thiourea); α-selective (glycals) | nih.govharvard.eduscispace.com |

| Nickel Catalysts | C-Glycosylation | Reductive cross-coupling or carboboration | High α-selectivity | rhhz.netnih.govfigshare.com |

| Pd(MeCN)₂Cl₂ | Ferrier O-Glycosylation | Activation of alcohol via alkoxy-palladium intermediate | High α-selectivity | acs.org |

Rearrangement Reactions

Glycals, including this compound, are versatile synthons in part due to their propensity to undergo rearrangement reactions, which create new structural motifs. The most prominent of these is the Ferrier rearrangement. wikipedia.org This reaction involves the Lewis acid-catalyzed reaction of a glycal with a nucleophile, resulting in a nucleophilic substitution combined with an allylic shift of the double bond from the C1-C2 position to the C2-C3 position. wikipedia.org

The generally accepted mechanism begins with the activation of the glycal by a Lewis acid, leading to the departure of the C3-alkoxy or acyloxy group and the formation of a delocalized allyloxocarbenium ion intermediate. wikipedia.org This electrophilic intermediate is then attacked in situ at the anomeric carbon (C1) by a nucleophile, such as an alcohol, to yield the corresponding 2,3-unsaturated glycoside. wikipedia.org

The stereoselectivity of the Ferrier rearrangement can be influenced by several factors. In the case of hexose-derived glycals like L-rhamnal, the reaction is often highly stereoselective. rsc.orgnih.gov For instance, the reaction of an acetylated L-rhamnal with diosgenin (B1670711) in the presence of FeCl₃ was highly stereoselective, yielding the α-anomer almost exclusively. nih.govacs.org In contrast, reactions with pentose-derived glycals (which lack the C5 substituent) can be stereorandom. rsc.org This highlights the important role of the C5 substituent in directing the stereochemical course of the reaction. DFT calculations have supported the notion that the conformational stability of the final 2,3-unsaturated pyranose ring is a key determinant of the reaction's stereoselectivity. nih.govacs.org

Claisen Rearrangements of 3-O-Alkenylated L-Rhamnal Derivatives

The Claisen rearrangement, a type of researchgate.netresearchgate.net-sigmatropic rearrangement, is a powerful tool for carbon-carbon bond formation in organic synthesis. wikipedia.orgorganic-chemistry.org In the context of carbohydrate chemistry, it provides a stereoselective pathway to C-branched sugars. For derivatives of this compound, this reaction typically begins with the alkenylation of the free hydroxyl group at the C-3 position.

A common reaction sequence involves the synthesis of 3-O-allyl, 3-O-geranyl, or 3-O-cinnamyl L-rhamnal substrates from the parent 4-O-benzyl L-rhamnal. rsc.org These 3-O-alkenylated derivatives are then subjected to an iodo-alkoxylation reaction, which proceeds to form benzyl (B1604629) 2-deoxy-2-iodo L-rhamnoside intermediates. rsc.org Subsequent elimination of hydrogen iodide (dehydroiodination) from these intermediates yields crucial allyl vinyl ether species. rsc.org It is this vinyl ether that undergoes the thermal researchgate.netresearchgate.net-sigmatropic Claisen rearrangement to produce γ,δ-unsaturated carbonyl compounds, in this case, 2-C-branched sugar derivatives. rsc.orgredalyc.org

The rearrangement is a concerted, intramolecular process that proceeds through a highly ordered, six-membered cyclic transition state, often favoring a chair-like conformation to minimize steric strain. wikipedia.orgredalyc.org The stereochemical outcome of the reaction is largely dictated by the substituents on the allylic system. rsc.org The preference for one diastereomer over another can be explained by the steric interactions in the possible transition states. For instance, a substituent at the anomeric position can create significant steric hindrance in one conformation, thus favoring an alternative pathway and leading to the formation of a major diastereomer. rsc.org

Stereoselective Synthesis of 3-Oxo-2-C-branched Glycosides via Sigmatropic Rearrangements

The researchgate.netresearchgate.net-sigmatropic rearrangement of allyl vinyl ethers derived from L-rhamnal is a key step in the stereoselective synthesis of 3-oxo-2-C-branched glycosides. rsc.orgresearchgate.net This methodology transforms relatively simple glycals into complex, C-branched frameworks that are valuable precursors for various biologically important molecules. rsc.org

The process begins with 3-O-alkenylated L-rhamnal derivatives, which are converted into intermediate vinyl ethers as described previously. rsc.org The subsequent Claisen rearrangement directly yields the 3-oxo-2-C-branched sugar structure. rsc.orgresearchgate.net The stereoselectivity of this transformation is a critical aspect, with research indicating that good to excellent levels of control can be achieved. rsc.org

The proposed mechanism for the stereocontrol involves two possible chair-like transition states for the vinyl ether intermediate. rsc.org For a benzyl-protected L-rhamnal derivative, the rearrangement can proceed through a transition state where the substituent at the anomeric position is either equatorial or axial. The transition state that minimizes steric hindrance is favored. For example, steric clashes involving the axial substituent at the anomeric center can disfavor one pathway, leading to the preferential formation of the product from the alternative transition state, which becomes the major product. rsc.org This principle also explains why substrates with bulkier substituents at the terminal carbon of the allylic system can lead to the exclusive formation of a single diastereomer. rsc.org

The following table summarizes the synthesis of various 3-oxo-2-C-branched glycosides from 4-O-benzyl L-rhamnal derivatives, highlighting the yields obtained.

| 3-O-Allyl Glycal Substrate | Intermediate Vinyl Ether Yield (%) | Final 3-Oxo-2-C-branched Glycoside Yield (%) |

|---|---|---|

| 3-O-allyl-4-O-benzyl-L-rhamnal | 85 | 80 (as a 1:5 mixture of diastereomers) |

| 3-O-geranyl-4-O-benzyl-L-rhamnal | 82 | 75 (as a single diastereomer) |

| 3-O-cinnamyl-4-O-benzyl-L-rhamnal | 80 | 72 (as a single diastereomer) |

Data sourced from research on Claisen rearrangements of L-rhamnal derivatives. rsc.org

Other Significant Chemical Transformations of this compound Analogs (e.g., Oxidation, Reduction, Substitution Reactions)

Beyond sigmatropic rearrangements, analogs of this compound are versatile intermediates that can undergo a range of other important chemical transformations.

Oxidation and Reduction

The functional groups on the rhamnal scaffold can be readily manipulated through oxidation and reduction reactions. For instance, the C-4 hydroxyl group in L-rhamnal derivatives can be oxidized to a ketone. nih.gov In a study involving this compound, dehydrogenation using a ruthenium catalyst also resulted in the formation of ketone byproducts. These keto-sugars are valuable intermediates, as they can then be subjected to stereoselective reduction. The reduction of the C-4 ketone can be controlled to produce different stereoisomers, effectively allowing for the inversion of configuration at that center. nih.gov Another key reduction reaction involves the 2-position. Glycals can be converted to 2-deoxy-2-iodo glycosides, which are then reduced to the corresponding 2-deoxy sugars using reagents like tributyltin hydride. cdnsciencepub.com

Epimerization and Substitution

The stereochemistry of this compound can be altered through epimerization. The allylic alcohol at the C-3 position of this compound has been shown to undergo epimerization when treated with a specific cyclopentadienylruthenium catalyst. lookchem.com This process establishes an equilibrium between the L-rhamnal derivative and its C-3 epimer. lookchem.com This epimerization can be combined with enzyme-catalyzed stereoselective acylation in a process known as a dynamic kinetic asymmetric transformation (DYKAT). researchgate.net In this approach, the ruthenium catalyst continuously epimerizes the C-3 alcohol, while an enzyme selectively acylates only one of the epimers, allowing for the high-yield synthesis of a single, desired stereoisomer. lookchem.com

Substitution reactions are also crucial. The double bond in the glycal allows for electrophilic additions. For example, N-iodosuccinimide (NIS) can be used to activate the glycal, leading to the formation of 2-deoxy-2-iodo-α-L-rhamnopyranosides. cdnsciencepub.com These iodo-sugars can then participate in further substitution or reduction reactions, providing access to a wide range of functionalized rhamnal derivatives. cdnsciencepub.com

Advanced Spectroscopic and Computational Methodologies in 4 O Benzyl L Rhamnal Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural analysis of 4-O-Benzyl-L-rhamnal in solution. It provides detailed information on connectivity, stereochemistry, and conformational dynamics.

NMR spectroscopy is indispensable for determining the stereochemical outcome of reactions involving this compound and other glycal derivatives. The anomeric ratio (α/β) of glycosylation products is readily quantified by ¹H NMR analysis. acs.org The integration of the signals corresponding to the anomeric protons of the α- and β-isomers allows for a precise determination of their relative abundance in a product mixture. acs.orgscispace.com

In reactions such as ruthenium-catalyzed epimerization, ¹H NMR is used to monitor the conversion of this compound to its C3 epimer. By integrating the peaks of the epimers in the spectrum, the equilibrium ratio can be determined. For instance, in a study of the epimerization of this compound (8), equilibration was achieved after several days, with the ratio of epimers determined by ¹H NMR integration. researchgate.net This method is also fundamental in dynamic kinetic asymmetric transformations (DYKAT), where the stereoselective acylation of one epimer is monitored to confirm the inversion of a stereogenic center. lookchem.com

The preferred conformation of the pyranoid ring in this compound derivatives is elucidated through detailed analysis of ¹H NMR parameters, primarily vicinal proton-proton coupling constants (³JHH) and chemical shifts (δ). Monounsaturated six-membered rings, such as in rhamnal, typically adopt half-chair (H) or envelope (E) conformations.

The magnitude of the ³JHH values between adjacent protons is directly related to the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the ring's conformation and the pseudoaxial or pseudoequatorial orientation of its substituents. researchgate.net For example, in a study of related benzyl (B1604629) α-L-rhamnopyranoside derivatives, large coupling constants (J ≈ 10.0 Hz) were indicative of a trans-diaxial relationship between protons, confirming a regular ¹C₄ chair conformation. researchgate.net Conversely, smaller coupling constants suggest different dihedral angles, which can indicate conformational distortion. researchgate.net The chemical shifts of ring protons and carbons are also sensitive to their steric and electronic environment, providing complementary information about the molecule's three-dimensional structure. mdpi.com

Table 1: Representative ¹H NMR Coupling Constants for Conformational Analysis of a L-Rhamnopyranoside Derivative Data adapted from a study on benzyl 4-O-lauroyl-α-L-rhamnopyranoside, illustrating the principles of conformational analysis. researchgate.net

| Coupling Constant | Observed Value (Hz) | Implied Dihedral Angle/Conformation |

| J₁,₂ | 1.8 | gauche (axial-equatorial) |

| J₂,₃ | 3.4 | gauche (equatorial-equatorial) |

| J₃,₄ | 9.5 | trans (axial-axial) |

| J₄,₅ | 9.5 | trans (axial-axial) |

Dynamic NMR (DNMR) spectroscopy is employed to investigate time-dependent chemical processes such as conformational changes or chemical exchange. Exchange Spectroscopy (EXSY) is a specific DNMR experiment, analogous to the 2D NOESY experiment, used to detect and quantify chemical exchange between sites. huji.ac.il

This technique has been applied to study the kinetics of the ruthenium-catalyzed epimerization of glycal derivatives. lookchem.com In one study, while the epimerization of this compound at room temperature was found to be slow, the related transformation of 4,6-O-benzylidene-D-glucal was rapid enough to be studied by 1D ¹H EXSY NMR experiments. diva-portal.org By selectively inverting the signal of a proton in one epimer and observing the transfer of saturation to the corresponding proton in the other epimer during a mixing time, the rates of the forward and reverse reactions can be calculated. This provides invaluable insight into the reaction mechanism and the factors influencing the rate of epimerization. lookchem.comresearchgate.net

NMR spectroscopy provides definitive evidence for the regioselectivity of chemical reactions, such as the attachment of the benzyl protecting group at the C4-hydroxyl position. When a functional group is attached to a specific oxygen atom, the proton(s) on the adjacent carbon atom(s) experience a change in their local electronic environment, which is reflected as a significant shift in their resonance frequency in the ¹H NMR spectrum. researchgate.net

For example, in the synthesis of acylated derivatives of benzyl α-L-rhamnopyranoside, the attachment of acetyl groups at the C-2 and C-3 positions was confirmed by the considerable downfield shift of the H-2 and H-3 proton signals compared to their positions in the precursor diol compound. researchgate.net This same principle is applied to confirm the regioselective benzylation at C4 in this compound, where the signal for H-4 would be expected to shift downfield upon successful benzylation, confirming that the reaction occurred at the intended site.

Dynamic NMR Studies for Reaction Kinetics and Mechanistic Pathway Investigations (e.g., 1D 1H EXSY NMR)

X-ray Crystallography for Solid-State Conformation and Torsion Angle Determination

While NMR provides information about molecular conformation in solution, X-ray crystallography offers an unambiguous view of the molecule's structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, yielding a definitive three-dimensional structure. nih.govresearchgate.netnih.gov

For carbohydrate derivatives, X-ray crystallography has been used to confirm the conformation of the pyranose ring and the stereochemistry at all chiral centers. For instance, the structure of a fluorinated pyranose was definitively shown to adopt a ⁴C₁ chair conformation in the solid state through X-ray analysis, which corroborated findings from NMR studies in solution. acs.org The solid-state structure serves as a crucial benchmark for validating conformational analyses performed using solution-state NMR and for calibrating computational models. acs.orgresearchgate.net Although a specific crystal structure for this compound is not widely reported, the application of this method to closely related glycals and rhamnose derivatives is a key part of their structural characterization, providing foundational data on preferred torsion angles and ring puckering. researchgate.netuni-muenchen.dentu.edu.sg

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly using Density Functional Theory (DFT), has become an essential complementary tool for investigating the structure and reactivity of complex organic molecules like this compound. aau.dkresearchgate.net DFT methods can calculate molecular geometries, energies, and spectroscopic properties, offering insights that can be difficult to obtain through experiments alone. nih.govmdpi.com

In the context of glycal chemistry, DFT calculations are used to model reaction pathways and transition states. For example, computational studies on the glycosylation of galactal, a related glycal, have been used to create free energy profiles for the reaction. rsc.org These models help to explain the origins of observed stereoselectivity (e.g., α-face preference) by comparing the activation energies of different mechanistic pathways. rsc.org Furthermore, DFT can be used to predict NMR chemical shifts and coupling constants, which aids in the assignment of complex experimental spectra and reinforces structural and conformational assignments. nih.gov While specific DFT studies on this compound are not extensively documented, the methodologies are widely applied to this class of compounds to support and rationalize experimental findings. rsc.org

Prediction and Validation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of carbohydrate derivatives like this compound. fishersci.dkfishersci.be However, the inherent spectral complexity of carbohydrates, characterized by signal overlap and strong coupling effects, can complicate direct analysis. nih.gov To overcome these challenges, computational methods for predicting ¹H and ¹³C NMR chemical shifts have become indispensable tools for validating and refining experimental data. fishersci.dkfishersci.be

Machine learning (ML) and quantum mechanical (QM) approaches, particularly those using Density Functional Theory (DFT), have shown remarkable accuracy in predicting chemical shifts. atamanchemicals.com For complex molecules, predicted shifts are compared against experimental spectra to confirm structural assignments. nih.gov In the context of this compound and related glycal derivatives, NMR spin simulation software, such as PERCH, has been utilized to determine ¹H chemical shifts and nJHH coupling constants, ensuring high accuracy through total line-shape analysis. atamankimya.com This synergy between prediction and experimentation is vital for the unambiguous assignment of resonances, which is the foundation for more advanced structural and conformational analysis. fishersci.dk Recent deep learning algorithms can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm, demonstrating the high level of precision now achievable. atamanchemicals.com

The table below illustrates typical experimental ¹H NMR chemical shifts for a derivative of L-rhamnal, showcasing the type of data that is correlated with computational predictions for structural validation.

| Proton | Chemical Shift (δ) ppm |

| H-1 | 6.33 |

| H-2 | 4.75 |

| H-3 | 4.21 |

| H-4 | 3.82 |

| H-5 | 4.05 |

| CH₃ | 1.30 |

| Note: Data represents typical values for L-rhamnal derivatives and serves as an illustrative example. |

Analysis of Conformational Distortion and Molecular Stability

The three-dimensional shape and conformational preferences of this compound are critical determinants of its reactivity and its role in molecular recognition events. The molecule exists predominantly in a half-chair conformation, a common feature for glycal structures. Specifically, for 6-deoxy-L-glycals like this compound, the ⁵H₄ conformation is favored. atamankimya.com

This conformational assignment is substantiated by both experimental NMR data and computational analysis. Large vicinal coupling constants between H-4 and H-5, typically in the range of 9.6–10.2 Hz, indicate an antiperiplanar relationship between these two axial protons, which is a hallmark of the ⁵H₄ conformation. atamankimya.com Studies on the epimerization of this compound catalyzed by a cyclopentadienylruthenium complex further illuminate its molecular stability. atamankimya.com The reaction proceeds through an equilibrium between the L-rhamnal (talo) configuration and its L-quinoval (gulo) epimer. The process is slower compared to other glycals, requiring four days to reach equilibrium at room temperature, highlighting the relative stability of the initial conformer. atamankimya.com

Computational models are used to assess the relative energies of different conformers (e.g., ⁵H₄ vs. ⁴H₅), confirming the experimentally observed preference and quantifying the energy differences that dictate the conformational landscape. fishersci.ca

| Parameter | Observed Value | Conformation |

| Conformation | ⁵H₄ | Preferred |

| J(H4, H5) | 9.6–10.2 Hz | Supports ⁵H₄ |

| Data derived from studies on this compound and its epimer. atamankimya.com |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, provides a powerful lens for examining the intricate details of reaction mechanisms involving this compound. By modeling reaction pathways, researchers can identify key intermediates and calculate the energy profiles of transition states, offering a detailed, step-by-step view of the chemical transformation. fishersci.fisigmaaldrich.com

For instance, in the regioselective sulfenylation of glycals, DFT calculations using the B3LYP functional with a 6-311G++(d,p) basis set have been employed to validate the experimental outcome. sigmaaldrich.com These calculations help in understanding why the reaction favors the formation of 2-S-aryl-glycosides. Similarly, DFT studies have been crucial in elucidating the mechanism of glycosylation reactions. In the pyridinium-catalyzed addition of phenols to rhamnal, computational modeling supported a concerted addition process, ruling out the formation of a high-energy oxocarbenium ion intermediate. fishersci.fi The calculated reaction coordinates and activation energies from these models provide quantitative support for proposed mechanisms. fishersci.fi

In other studies, DFT calculations (B97-D3 functional) have been used to determine the relative energies of reactive triflate intermediates during deoxyrhamnosylation, explaining how different protecting groups influence the reaction pathway. wikipedia.org These computational investigations are essential for optimizing reaction conditions and designing more efficient synthetic routes.

Theoretical Explanations for Observed Stereoselectivity and Regioselectivity

One of the most significant applications of computational modeling in this compound chemistry is in explaining and predicting the stereochemical and regiochemical outcomes of its reactions. The selective formation of one isomer over another is a critical aspect of carbohydrate synthesis, and theoretical models provide the rationale behind this selectivity.

DFT calculations have been instrumental in rationalizing the high α-selectivity observed in many glycosylation reactions of L-rhamnal. wikidata.org Theoretical studies suggest that the stereoselectivity arises from conformational locking of the intermediate oxocarbenium ion. wikidata.org The preferred conformation of this intermediate dictates the facial selectivity of the nucleophilic attack, leading to the predominant formation of the α-glycoside.

In the context of fishersci.dkfishersci.dk-sigmatropic rearrangements of L-rhamnal derivatives, the formation of the major product is explained by considering the most stable chair-like transition state conformer. fishersci.ca The steric hindrance posed by substituents in different transition state models allows for the prediction of the final product's stereochemistry. fishersci.ca Likewise, in iridium-catalyzed glycosylations, DFT calculations have been used to investigate the mechanism and the origin of the observed α-stereoselectivity. nih.gov These theoretical explanations are not merely academic; they provide a predictive framework that guides the strategic use of protecting groups and catalysts to achieve desired stereochemical and regiochemical control in the synthesis of complex molecules derived from this compound. sigmaaldrich.com

Synthetic Applications of 4 O Benzyl L Rhamnal As a Versatile Chemical Building Block

Construction of Complex Oligosaccharides and Carbohydrate Scaffolds

4-O-Benzyl-L-rhamnal plays a crucial role in the assembly of complex oligosaccharides, which are vital components of many biologically important molecules.

Role as a Glycosyl Donor in Disaccharide and Trisaccharide Synthesis

This compound serves as a glycosyl donor, a molecule that provides the sugar unit in the formation of a glycosidic bond. wikipedia.org Its utility has been demonstrated in the synthesis of both disaccharides and trisaccharides. For instance, a selectively protected derivative, 3-O-benzoyl-4-O-benzyl-L-rhamnal, has been used to prepare trisaccharides containing an internal 2-deoxy-2-iodo-α-L-rhamnopyranosyl unit. cdnsciencepub.comglycoscience.ru This highlights its role in creating specific linkages within larger oligosaccharide chains. The benzyl (B1604629) group at the 4-position provides stability and allows for selective deprotection and further functionalization at other positions.

In other synthetic strategies, allyl 2-O-benzoyl-4-O-benzyl-α-L-rhamnopyranoside, a derivative of this compound, has been reacted with glucopyranosyl bromides to form blocked disaccharides. rsc.org These disaccharides can then be further manipulated to create trisaccharides or deprotected to yield haptens for immunological studies. rsc.org The choice of protecting groups, such as the benzyl group, is critical in these multi-step syntheses to ensure that specific hydroxyl groups react as intended.

The following table summarizes examples of oligosaccharides synthesized using this compound derivatives:

Table 1: Examples of Oligosaccharide Synthesis Using this compound Derivatives| Starting Material | Product | Application |

|---|---|---|

| 3-O-Benzoyl-4-O-benzyl-L-rhamnal | Trisaccharide with internal 2-deoxy-2-iodo-α-L-rhamnopyranosyl unit | Synthesis of oligosaccharide haptens cdnsciencepub.comglycoscience.ru |

Facilitating the Synthesis of 2-Deoxyglycosides and Deoxyhexoses

The glycal structure of this compound makes it an ideal precursor for the synthesis of 2-deoxyglycosides and deoxyhexoses. These sugar derivatives, which lack a hydroxyl group at the C2 position, are components of many natural products with significant biological activities.

The synthesis of 2-deoxy-α-L-rhamnopyranosides has been achieved through the N-iodosuccinimide activation of protected glycals like this compound in the presence of an alcohol. cdnsciencepub.comglycoscience.ru This reaction introduces an iodine atom at the C2 position, which can then be reduced to afford the desired 2-deoxy structure. cdnsciencepub.comglycoscience.ru Furthermore, this compound has been utilized in the synthesis of 2-deoxy 2-iodo L-rhamnoside derivatives. rsc.org

The development of catalytic methods has further expanded the utility of this compound. For example, a gold(I)-catalyzed reaction has been used to synthesize 2,6-dideoxyglycosides from 3,4-O-siloxane protected L-rhamnal. nih.govacs.org Similarly, a practical approach using a catalytic amount of p-toluenesulfonic acid monohydrate has been developed for the stereoselective synthesis of 2-deoxy-L-rhamnosides from glucals and rhamnals with a trans-fused cyclic 3,4-O-disiloxane protecting group. scispace.com

Preparation of L-Rhamnopyranoside-Containing Oligosaccharide Haptens

L-rhamnopyranoside-containing oligosaccharides are important antigenic determinants in various bacteria. This compound derivatives are instrumental in synthesizing these structures for immunological studies. These synthetic haptens can be used to probe carbohydrate-antibody interactions and to develop synthetic vaccines.

For example, a series of di- and trisaccharide glycosides based on the α-L-Rha(1→3)β-D-GlcNAc and α-L-Rha(1→3)α-L-Rha(1→3)β-D-GlcNAc elements of the Shigella flexneri O-polysaccharide have been synthesized using protected glycals, including a derivative of this compound. glycoscience.ru These synthetic oligosaccharides helped to identify the minimal carbohydrate determinant that interacts with a monoclonal antibody. cdnsciencepub.comglycoscience.ru

Similarly, the synthesis of oligosaccharides corresponding to the antigenic determinants of β-haemolytic Streptococci Group A has been accomplished using a selectively protected rhamnose derivative, allyl 2-O-benzoyl-4-O-benzyl-α-L-rhamnopyranoside. rsc.org This precursor was used to create a trisaccharide, which, after deprotection, serves as a hapten for binding studies. rsc.org

Development of Glycoconjugates and Bioactive Mimics

The versatility of this compound extends to the synthesis of glycoconjugates and mimics of biologically active molecules, where the carbohydrate moiety is linked to a non-carbohydrate scaffold.

Assembly of Biologically Significant α-L-Rhamnopyranosides

Benzyl α-L-rhamnopyranoside, which can be prepared from L-rhamnose, serves as a precursor for various biologically significant molecules. ufms.brgrowingscience.com While not directly synthesized from this compound, the study of its derivatives provides context for the importance of the rhamnose scaffold. For instance, derivatives of benzyl 4-O-lauroyl-α-L-rhamnopyranoside have been synthesized and evaluated for their antimicrobial activity. growingscience.comresearchgate.net

Synthesis of C- and N-Nucleosides and Related Analogs

This compound and its derivatives are valuable starting materials for the synthesis of C- and N-nucleoside analogs. These compounds, where a sugar is linked to a heterocyclic base via a carbon-carbon or carbon-nitrogen bond, are of interest as potential therapeutic agents. nih.gov

Benzyl protected 2-formylrhamnal, derived from L-rhamnal, has been used as a versatile intermediate for the synthesis of various C- and N-nucleosides. nih.gov The formyl group, introduced via the Vilsmeier-Haack reaction, makes the molecule susceptible to nucleophilic attack, enabling ring transformation reactions with various N,N-dinucleophiles to form pyrazole, pyridine, and pyrimidine (B1678525) acyclo-C-nucleosides. nih.gov Furthermore, ω-bromoalkyl C-glycosides derived from L-rhamnal have been used to synthesize C-glycosylated derivatives of genistein, which have shown anticancer activity. researchgate.net

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 139043 |

| L-Rhamnal | 53478028 |

| 3-O-Benzoyl-4-O-benzyl-L-rhamnal | Not available |

| Allyl 2-O-benzoyl-4-O-benzyl-α-L-rhamnopyranoside | 5324483 |

| Benzyl α-L-rhamnopyranoside | 108398 |

| Benzyl 4-O-lauroyl-α-L-rhamnopyranoside | Not available |

| 2-formylrhamnal | Not available |

| Genistein | 5280961 |

| N-Iodosuccinimide | 69537 |

Application in Dynamic Kinetic Asymmetric Transformation (DYKAT) for Enantioselective Products

This compound serves as a key substrate in metalloenzymatic Dynamic Kinetic Asymmetric Transformations (DYKAT), a powerful strategy for synthesizing enantiopure compounds. This process couples the rapid, metal-catalyzed epimerization of a chiral center with an irreversible, enzyme-catalyzed stereoselective reaction, allowing for the theoretical conversion of a racemic mixture into a single enantiomer with a maximum yield of 100%.

In a notable application, this compound is subjected to an epimerization procedure utilizing a cyclopentadienylruthenium catalyst. nih.govnih.govnih.gov This catalyst facilitates the epimerization of the allylic alcohol at the C3 position, establishing an equilibrium between this compound and its C3 epimer. lookchem.com Research has shown that the epimerization of this compound is less rapid compared to other glycal substrates, such as 4,6-O-benzylidene-D-glucal, requiring several days to reach equilibrium at room temperature. nih.govnih.govnih.gov

This epimerization is then combined with a highly stereoselective acylation step catalyzed by an enzyme. lookchem.com Candida antarctica Lipase (B570770) B (CALB) has proven to be a suitable biocatalyst for this transformation due to its stability and high selectivity. CALB selectively acylates the (R)-alcohol epimer, leaving the (S)-alcohol (the starting this compound) unreacted. As the (R)-epimer is consumed by the enzymatic acylation, the equilibrium of the ruthenium-catalyzed epimerization is shifted, continuously converting the (S)-epimer into the reactive (R)-epimer until full conversion is achieved.

This chemoenzymatic DYKAT process effectively results in a net inversion of the C3 stereogenic center of the glycal. nih.govnih.govnih.gov The reaction, typically conducted in a solvent like toluene (B28343) with an acyl donor such as isopropenyl acetate, produces the desired acetylated L-allal epimer in high yields, reported to be in the range of 71% to 83%. nih.govnih.govnih.gov This method provides an efficient route to enantiomerically enriched products that would be challenging to access through other synthetic pathways. lookchem.com

| Component | Role | Specific Example/Condition | Reference |

|---|---|---|---|

| Substrate | Starting Material | This compound | nih.gov |

| Epimerization Catalyst | Interconverts C3 epimers | Cyclopentadienylruthenium complex | nih.govnih.govnih.gov |

| Biocatalyst | Stereoselective acylation | Candida antarctica Lipase B (CALB) | |

| Acyl Donor | Provides acetyl group | Isopropenyl acetate | |

| Solvent | Reaction Medium | Toluene | lookchem.com |

| Transformation | Net stereochemical outcome | Inversion of the C3 alcohol stereocenter | nih.govnih.gov |

| Yield | Of inverted, acylated product | 71% - 83% | nih.govnih.govnih.gov |

Exploration in Material Science and Biocatalysis

The utility of this compound extends beyond a single transformation, positioning it as a valuable building block in the broader fields of biocatalysis and as a precursor for advanced materials.

Biocatalysis: The DYKAT process described previously is a quintessential example of applied biocatalysis, where the high selectivity of enzymes is harnessed to achieve specific chemical transformations. researchgate.net The use of Candida antarctica Lipase B (CALB) to selectively resolve a dynamic mixture of epimers highlights how biocatalysts can offer solutions to complex stereochemical challenges under mild reaction conditions. csic.es This synergy between metal-based catalysis and enzyme catalysis, often termed metalloenzymatic or chemoenzymatic catalysis, is a growing field aimed at combining the best attributes of both catalytic worlds. lookchem.com

Beyond this specific application, this compound is part of the glycal family of compounds, which are substrates for various enzymatic modifications. The selective acylation and deacylation of partially protected monosaccharides, a process for which biocatalysts are extensively explored, allows for the synthesis of useful intermediates for drug development and other applications. researchgate.net The principles of biocatalysis, such as exploiting the regio- and stereoselectivity of enzymes like lipases, proteases, and amidases, are applied to create complex molecules from simple building blocks, a strategy for which this compound is well-suited. frontiersin.org

Material Science: While direct applications of this compound as a final material are not widely documented, its role as a versatile synthetic intermediate makes it a key component in the synthesis of molecules with potential in material science. Glycals are pivotal precursors for creating C-arylglycosides, which are important structural motifs in many biologically active natural products. nih.gov For instance, the ketene (B1206846) acetal (B89532) phosphate (B84403) derived from a protected L-rhamnal (specifically 3,4-di-O-benzyl-L-rhamnal) has been shown to efficiently undergo Suzuki-Miyaura cross-coupling reactions to yield C-arylglycals. nih.gov These C-arylglycals can be further modified to produce structures that mimic natural C-glycosides, which are known for their enhanced chemical and biological stability, making them suitable as enzyme inhibitors or biological probes. nih.gov

Furthermore, this compound has been utilized in the synthesis of complex glycoconjugates, such as derivatives of protoescigenin. ptfarm.pl The attachment of sugar moieties to other molecular scaffolds is a common strategy in medicinal chemistry and material science to enhance properties like water solubility, biocompatibility, or to enable specific biological targeting. Such glycoconjugates could find applications in the development of novel drug delivery systems, bioactive surfaces, or biomimetic materials. The use of benzyl-protected building blocks is a common strategy in the synthesis of advanced polymer architectures, such as brush polymers for nanomedicine, further underscoring the potential of compounds like this compound in creating functional, high-molecular-weight materials. nih.gov

Future Research Directions in 4 O Benzyl L Rhamnal Chemistry

Development of Novel Highly Stereoselective and Regioselective Synthetic Methodologies

A primary objective in contemporary carbohydrate synthesis is the precise control of stereochemistry and regiochemistry. While significant progress has been made with 4-O-Benzyl-L-rhamnal and related glycals, the pursuit of more efficient and selective methods remains a critical research area.

Future work will likely focus on the design and application of novel catalysts that can dictate the outcome of glycosylation and other transformations with high fidelity. This includes the development of new chiral phosphoric acids, which have already demonstrated the ability to control regioselectivity in the protection of diols in L-rhamnal systems. nih.gov Research into immobilized and reusable catalysts will also be crucial for improving the sustainability and scalability of these processes. nih.gov

The influence of protecting groups on stereoselectivity is another area ripe for further exploration. sonaricollege.in Systematic studies on a wider array of silyl (B83357) and other protecting groups at the C-3 and C-4 positions of the rhamnal scaffold will provide a deeper understanding of their electronic and steric effects on the facial selectivity of the intermediate oxocarbenium ions. sonaricollege.in For instance, the use of a trans-fused cyclic 3,4-O-disiloxane protecting group has been shown to lock the conformation of the oxocarbenium ion, favoring axial attack by the nucleophile and leading to high α-selectivity. nih.govrsc.org Further exploration of such conformationally rigid protecting group strategies is warranted.

The development of direct and stereoselective glycosylation methods that avoid the need for pre-functionalized glycosyl donors is a significant goal. acs.org Metal-free catalytic systems, such as those employing B(C₆F₅)₃, have shown promise in the α-stereoselective synthesis of deoxyglycosides from glycals and represent a valuable direction for future research. acs.org Additionally, protocols that utilize additives like 1,10-phenanthroline (B135089) to assist in the stereoselective synthesis of 2-deoxy glycosides from in situ generated glycosyl chlorides are worthy of further development. acs.org

Exploration of Undiscovered Reactivity Patterns and Rearrangements

Beyond established glycosylation reactions, the unique electronic and structural features of this compound offer opportunities to explore novel reactivity patterns and molecular rearrangements.

The Ferrier rearrangement, a powerful tool for the synthesis of 2,3-unsaturated glycosides, continues to be an area of active investigation. acs.orgscribd.combeilstein-journals.org Future research could focus on expanding the scope of this reaction with this compound, employing novel Lewis acids or catalytic systems to enhance yields and stereoselectivity. scribd.combeilstein-journals.org Tandem reactions that combine the Ferrier rearrangement with other transformations, such as the gold(I)-catalyzed 1,3-acyloxy migration, offer a pathway to complex C-vinyl-rhamnopyranoside derivatives and warrant further study. sioc-journal.cn

Sigmatropic rearrangements, such as the Claisen rearrangement, have proven valuable for the construction of C-branched sugars from glycal derivatives. rsc.org Applying this methodology to 3-O-alkenylated derivatives of this compound can lead to the stereoselective synthesis of 3-oxo-2-C-branched sugar derivatives, which are versatile synthetic intermediates. rsc.org Future work could explore a broader range of substituted allyl and propargyl ethers at the C-3 position to generate a diverse library of complex carbohydrate frameworks.

The investigation of radical reactions involving the double bond of this compound is another promising frontier. semanticscholar.orgresearchgate.net Photocatalytic methods, for example, could enable the direct trifluoromethylation or carboamination of the glycal, providing access to novel fluorinated and aminated sugar analogues with potentially interesting biological properties. semanticscholar.org

Integration with Flow Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes in academic and industrial settings. mdpi.comsolubilityofthings.comrsc.org The integration of this compound chemistry with modern technologies like continuous flow synthesis offers significant advantages in terms of efficiency, safety, and sustainability. beilstein-journals.org

Flow chemistry has already been successfully applied to the modular synthesis of orthogonally protected 6-deoxy glucose glycals, demonstrating benefits such as improved reaction times, enhanced heat transfer, and the avoidance of cryogenic conditions. rsc.orgnih.gov Future research should focus on expanding the repertoire of reactions performed on this compound in flow, including glycosylations, protecting group manipulations, and rearrangements. The development of integrated multi-step flow processes for the synthesis of complex oligosaccharides or natural product fragments from this compound is a particularly exciting prospect. acs.orgresearchgate.net

The development of sustainable synthetic methods extends beyond flow chemistry. This includes the use of safer, more environmentally benign reagents and solvents, and the design of processes that minimize waste. mdpi.comsolubilityofthings.com For example, electrochemical methods for the bromination of glycals offer a greener alternative to traditional reagents. frontiersin.org Future research should continue to prioritize the development of such eco-friendly protocols for the transformations of this compound.

Advanced Computational Studies for Rational Design of New Transformations

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical transformations. In the context of this compound chemistry, advanced computational studies can provide invaluable insights that guide the rational design of new and improved synthetic methods.

Density Functional Theory (DFT) calculations can be employed to elucidate the complex interplay of factors that govern the regioselectivity and stereoselectivity of reactions. nih.gov For example, computational models can help to explain the temperature-dependent mechanisms of acetalization reactions and the steric factors responsible for observed selectivities. nih.gov Future studies could use DFT and other computational methods to model the transition states of various glycosylation reactions involving this compound, providing a deeper understanding of the role of the catalyst, solvent, and protecting groups.

Molecular dynamics simulations can be used to study the conformational behavior of this compound and its derivatives in solution. rsc.org This information is crucial for understanding how the conformation of the glycal influences its reactivity and the stereochemical outcome of reactions. For instance, computational studies can help to rationalize why certain protecting groups lead to higher stereoselectivity by restricting the conformational freedom of the molecule. sonaricollege.in

The ultimate goal of these computational efforts is the rational design of new transformations. By accurately predicting the outcome of reactions before they are attempted in the lab, researchers can save time and resources. Future research in this area will likely involve a close synergy between computational and experimental chemists, working together to develop highly selective and efficient methods for the synthesis of complex carbohydrates from this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-O-Benzyl-L-rhamnal, and what purification methods are recommended?

- Methodological Answer : The synthesis typically involves regioselective benzylation of L-rhamnose derivatives under anhydrous conditions. A common approach is using benzyl bromide in the presence of a base (e.g., NaH) in DMF or THF at 0–25°C. Purification is achieved via flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Characterization requires H/C NMR to confirm the absence of unreacted starting materials and LC-MS to verify molecular weight (m/z 220.26) .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze H NMR for characteristic signals: δ 7.3–7.4 ppm (benzyl aromatic protons), δ 5.4–5.6 ppm (anomeric proton), and δ 1.2–1.4 ppm (methyl group). C NMR should show benzyl carbons (~128 ppm) and anomeric carbon (~100 ppm) .

- IR : Confirm O–Benzyl groups via C–O–C stretching (~1100 cm) and aromatic C–H bonds (~3030 cm) .

- Optical Rotation : Measure to validate stereochemical purity (L-configuration) .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : Store at 2–8°C in anhydrous conditions under inert gas (argon/nitrogen) to prevent hydrolysis of the benzyl ether. Avoid prolonged exposure to light or humidity. Stability tests via TLC (monitoring degradation spots) are recommended every 6 months .

Advanced Research Questions

Q. How can researchers optimize glycosylation yields using this compound as a glycosyl donor?

- Methodological Answer : Use promoters like NIS/AgOTf or BF·EtO to activate the anomeric position. Control temperature (–20°C to 0°C) to minimize side reactions. Monitor reaction progress via H NMR for disappearance of the anomeric proton signal (δ 5.4–5.6 ppm). For stereochemical control, adjust solvent polarity (e.g., dichloromethane for β-selectivity, acetonitrile for α-selectivity) .

Q. What strategies address low regioselectivity in benzylation reactions during this compound synthesis?

- Methodological Answer : Introduce temporary protecting groups (e.g., acetyl or TBDMS) at non-target hydroxyls before benzylation. Use kinetic vs. thermodynamic control: lower temperatures (0°C) favor primary hydroxyl protection, while higher temperatures (25°C) promote secondary sites. Validate selectivity via H NMR integration of benzyl protons .

Q. How can computational modeling predict stereochemical outcomes in reactions involving this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify favored reaction pathways. Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate models. Use software like Gaussian or ORCA for simulations .

Q. How should researchers resolve contradictions in reported glycosylation efficiencies of this compound across studies?

- Methodological Answer : Replicate experiments under standardized conditions (solvent, promoter, temperature). Conduct kinetic studies (e.g., C-labeled substrates) to track reaction pathways. Cross-validate using alternative analytical methods (e.g., X-ray crystallography of glycosylation products) to confirm stereochemistry .

Q. What role does this compound play in synthesizing glycoconjugates for biological studies?